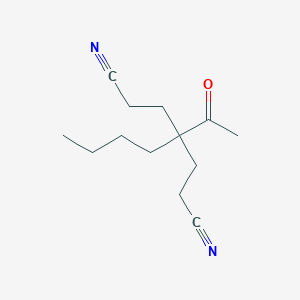![molecular formula C14H15N7OS2 B274518 2-(4-Ethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B274518.png)
2-(4-Ethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide is not fully understood, but it is believed to interact with specific enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-Ethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide in lab experiments is its versatility. It can be used in various assays to study its potential therapeutic effects. However, one of the limitations is the complex synthesis process, which may limit its availability for researchers.
Direcciones Futuras
There are several future directions for research on 2-(4-Ethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide. One potential direction is to study its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential use as a fluorescent probe for biological imaging. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis process for wider availability.
In conclusion, this compound is a promising chemical compound that has potential applications in various scientific fields. Its complex synthesis process and limited availability may be limiting factors, but further research is needed to fully understand its potential therapeutic effects and to optimize its synthesis process for wider availability.
Métodos De Síntesis
The synthesis of 2-(4-Ethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide involves a multi-step process that includes the reaction of different chemical compounds. The detailed synthesis method is beyond the scope of this paper, but it is worth mentioning that the synthesis process requires expertise and careful handling of the chemicals involved.
Aplicaciones Científicas De Investigación
2-(4-Ethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide has been studied for its potential applications in various scientific fields. One of the main applications is in medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases. It has also been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic synthesis.
Propiedades
Fórmula molecular |
C14H15N7OS2 |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H15N7OS2/c1-3-21-12(10-4-6-15-7-5-10)18-20-14(21)23-8-11(22)16-13-19-17-9(2)24-13/h4-7H,3,8H2,1-2H3,(H,16,19,22) |
Clave InChI |
CIXDAQWAFWLWIP-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C)C3=CC=NC=C3 |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B274435.png)
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B274437.png)

![N,N-dimethyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-1-amine](/img/structure/B274441.png)







![Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)
![4-Methyl-2-[2-(toluene-4-sulfonyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester](/img/structure/B274463.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274466.png)